1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a piperazine ring, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzodiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-indole: Similar structure but with an indole core.
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-imidazole: Similar structure but with an imidazole core.
Uniqueness
1-methyl-2-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-methyl-2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-24-17-8-3-2-7-16(17)23-18(24)25-9-11-26(12-10-25)29(27,28)15-6-4-5-14(13-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLGBYDNAIATSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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